molecular formula C20H29N5O3S2 B10919929 {1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone

{1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone

Cat. No.: B10919929
M. Wt: 451.6 g/mol
InChI Key: OLNGSPZBYIZEDY-UHFFFAOYSA-N
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Description

The compound {1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE is a complex organic molecule that features a pyrazole ring, a piperidine ring, and a piperazine ring, each contributing to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the individual ring systems. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by sulfonylation to introduce the sulfonyl group. The piperidine and piperazine rings are often synthesized through cyclization reactions involving appropriate amines and dihaloalkanes.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

{1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of {1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE
  • 3-(5-DIFLUOROMETHOXY-1-METHYL-3-TRIFLUOROMETHYL-PYRAZOL-4-YL)METHYLTHIO-4,5-DIHYDRO-5,5-DIMETHYL-1,2-ISOXAZOLE

Uniqueness

The uniqueness of {1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE lies in its combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials.

Properties

Molecular Formula

C20H29N5O3S2

Molecular Weight

451.6 g/mol

IUPAC Name

[1-(1,5-dimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]-[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H29N5O3S2/c1-16-19(13-21-22(16)2)30(27,28)25-7-3-5-17(14-25)20(26)24-10-8-23(9-11-24)15-18-6-4-12-29-18/h4,6,12-13,17H,3,5,7-11,14-15H2,1-2H3

InChI Key

OLNGSPZBYIZEDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)N2CCCC(C2)C(=O)N3CCN(CC3)CC4=CC=CS4

Origin of Product

United States

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